molecular formula C23H26N2O4 B8297579 Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate

Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate

Cat. No. B8297579
M. Wt: 394.5 g/mol
InChI Key: UYQSNRSISGNDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-cyclopropyl-4-{3-[(3-pyridylmethyl)amino]propoxy}benzo[d]furan-2-carboxylate

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-cyclopropyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C23H26N2O4/c1-2-27-23(26)22-20(17-9-10-17)21-18(7-3-8-19(21)29-22)28-13-5-12-25-15-16-6-4-11-24-14-16/h3-4,6-8,11,14,17,25H,2,5,9-10,12-13,15H2,1H3

InChI Key

UYQSNRSISGNDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C4CC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(3-bromo-propoxy)-3-cyclopropyl-benzofuran-2-carboxylic acid ethyl ester (92 mg) in ethanol (4 ml) was added 3-aminomethylpyridine (500 μl) and heated at 70° C. overnight. The mixture was diluted with ethyl acetate (10 ml) and washed with saturated aqueous ammonium chloride solution (5 ml) and water (5 ml), then dried over anhydrous sodium sulfate, concentrated in vacuo to dryness. The residue was purified by silica gel column chromatography developed by dichloromethane-methanol to give 3-cyclopropyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-carboxylic acid ethyl ester as a pale yellow oil (108 mg). ESI-MS: m/z 395 (MH+); 1H-NMR (CDCl3): δ 0.95-1.08 (4H, m), 1.44 (3H, t, J=7.3 Hz), 2.10 (2H, quintet, J=6.3 Hz), 2.54-2.60 (1H, m), 2.89 (2H, t, J=6.3 Hz), 3.85 (2H, s), 4.17 (2H, t, J=6.3 Hz), 4.45 (2H, q, J=7.3 Hz), 6.63 (1H, d, J=7.9 Hz), 7.13 (1H, d, J=7.9 Hz), 7.21-7.34 (2H, m), 7.68 (1H, d, J=7.9 Hz), 8.48 (1H, dd, J=1.7 Hz, 4.9 Hz), 8.56 (1H, d, J=1.7 Hz).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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